molecular formula C8H8N2O B13531681 4-(Pyrimidin-4-yl)but-3-en-2-one

4-(Pyrimidin-4-yl)but-3-en-2-one

Cat. No.: B13531681
M. Wt: 148.16 g/mol
InChI Key: QTSIXNZQEJBNSW-NSCUHMNNSA-N
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Description

4-(Pyrimidin-4-yl)but-3-en-2-one is an organic compound with the molecular formula C8H8N2O. It features a pyrimidine ring attached to a butenone moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-4-yl)but-3-en-2-one typically involves the reaction of pyrimidine derivatives with butenone precursors. One common method is the condensation reaction between pyrimidine-4-carbaldehyde and methyl vinyl ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often using automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-4-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyrimidin-4-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-4-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-4-yl)but-3-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

(E)-4-pyrimidin-4-ylbut-3-en-2-one

InChI

InChI=1S/C8H8N2O/c1-7(11)2-3-8-4-5-9-6-10-8/h2-6H,1H3/b3-2+

InChI Key

QTSIXNZQEJBNSW-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=NC=NC=C1

Canonical SMILES

CC(=O)C=CC1=NC=NC=C1

Origin of Product

United States

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